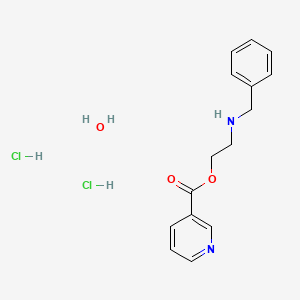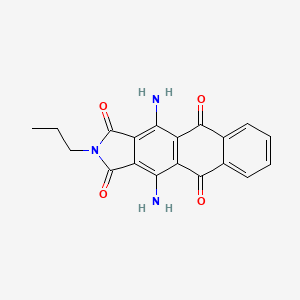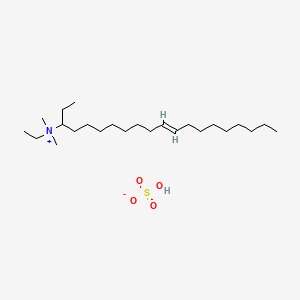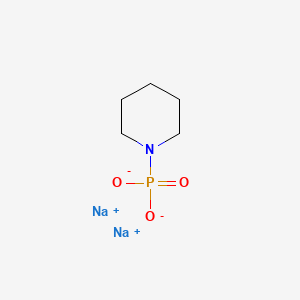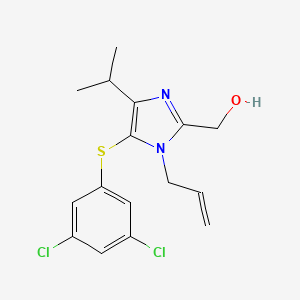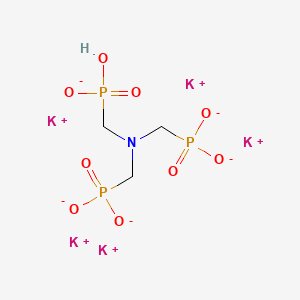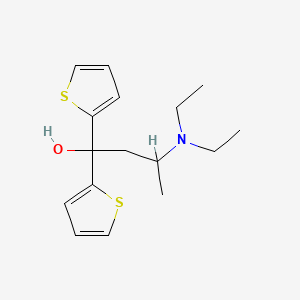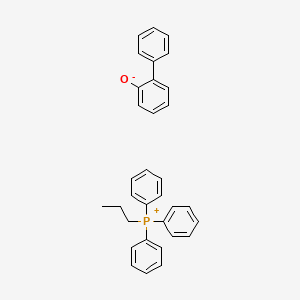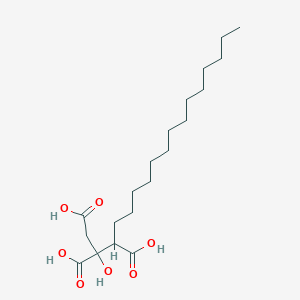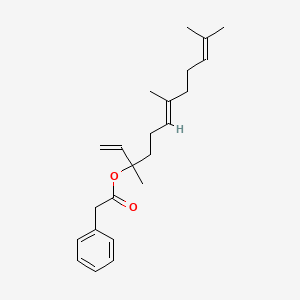
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate is a heterocyclic organic compound with the molecular formula C23H32O2 and a molecular weight of 340.5 g/mol . It is known for its unique structure, which includes a phenylacetate group and a vinyldeca-dienyl chain. This compound is primarily used in research and experimental applications.
Métodos De Preparación
The synthesis of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves several steps. The synthetic route typically includes the following steps:
Formation of the vinyldeca-dienyl chain: This step involves the reaction of appropriate starting materials under specific conditions to form the vinyldeca-dienyl chain.
Attachment of the phenylacetate group: The phenylacetate group is then attached to the vinyldeca-dienyl chain through esterification reactions.
Análisis De Reacciones Químicas
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the vinyldeca-dienyl chain, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate has several scientific research applications, including:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes and receptors, while the vinyldeca-dienyl chain can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes and other biomolecules, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate can be compared with similar compounds such as:
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl acetate: This compound has a similar structure but lacks the phenyl group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl benzoate: This compound has a benzoate group instead of a phenylacetate group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl propionate: This compound has a propionate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of the phenylacetate group and the vinyldeca-dienyl chain, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
85030-16-6 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-6-23(5,17-11-14-20(4)13-10-12-19(2)3)25-22(24)18-21-15-8-7-9-16-21/h6-9,12,14-16H,1,10-11,13,17-18H2,2-5H3/b20-14+ |
Clave InChI |
FHYSZDJZDKDKIJ-XSFVSMFZSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC(C)(C=C)OC(=O)CC1=CC=CC=C1)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
